molecular formula C11H15N5 B13492076 1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole

1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole

Cat. No.: B13492076
M. Wt: 217.27 g/mol
InChI Key: WIMJOMSLVDRMFP-UHFFFAOYSA-N
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Description

1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

4-(1-ethylimidazol-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C11H15N5/c1-2-16-6-5-13-11(16)10-9-8(3-4-12-10)14-7-15-9/h5-7,10,12H,2-4H2,1H3,(H,14,15)

InChI Key

WIMJOMSLVDRMFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2C3=C(CCN2)NC=N3

Origin of Product

United States

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